molecular formula C22H25BrN2O4S B11936032 ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate

Cat. No.: B11936032
M. Wt: 493.4 g/mol
InChI Key: RWUPKPXIEDMTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This indole derivative features a complex substitution pattern that confers unique physicochemical and biological properties. The core indole scaffold is substituted at positions 1 (methyl), 2 (3-hydroxyphenylsulfanylmethyl), 4 (dimethylaminomethyl), 5 (hydroxyl), and 6 (bromo), with a carboxylate ester at position 3.

Properties

Molecular Formula

C22H25BrN2O4S

Molecular Weight

493.4 g/mol

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate

InChI

InChI=1S/C22H25BrN2O4S/c1-5-29-22(28)20-18(12-30-14-8-6-7-13(26)9-14)25(4)17-10-16(23)21(27)15(19(17)20)11-24(2)3/h6-10,26-27H,5,11-12H2,1-4H3

InChI Key

RWUPKPXIEDMTQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC(=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate involves several steps. The starting materials typically include indole derivatives, brominating agents, and various reagents for introducing the dimethylamino and sulfanyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally analogous indole derivatives from :

Compound Substituents Biological Activity (IC₅₀, μg/ml) Key Structural Differences
Target Compound 1-Methyl, 2-(3-hydroxyphenylsulfanylmethyl), 4-(dimethylaminomethyl), 5-hydroxy, 6-bromo Not reported Unique sulfanylmethyl (S–CH₂) linkage at position 2; dimethylaminomethyl at position 4
Compound 82 1-Cyclopropyl, 2-(3,4-difluorophenylsulfinylmethyl), 4-(imidazol-1-yl) 3.6 (anti-HBV) Sulfinylmethyl (SO–CH₂) at position 2; imidazole substituent at position 4
Compound 83 1-Methyl, 2-(3,4-difluorophenylsulfinylmethyl), 4-(5-methylimidazol-1-yl) 6.37 (anti-HBV) Methylimidazole at position 4; sulfinylmethyl at position 2
Compound 85 1-Cyclopropyl, 2-(3,4-difluorophenylsulfinylmethyl), 4-(4-methylpiperazin-1-yl) 5.4 (anti-HBV) Piperazine substituent at position 4; cyclopropyl at position 1

Key Observations:

Position 2 Modifications: The target compound’s sulfanylmethyl group (S–CH₂) differs from the sulfinylmethyl (SO–CH₂) groups in compounds 82–85. The 3-hydroxyphenyl group may engage in hydrogen bonding (via –OH), unlike the 3,4-difluorophenyl groups in analogs, which rely on halogen bonding for target interactions .

Position 4 Substitutions: The dimethylaminomethyl group in the target compound introduces a basic tertiary amine, improving solubility in physiological environments. In contrast, analogs 82–85 use heterocycles (imidazole, piperazine), which may enhance π-stacking or metal coordination .

Biological Activity :

  • While IC₅₀ data for the target compound are unavailable, its structural features suggest comparable or superior activity to analogs 82–85 . The hydroxyl group at position 5 and bromine at position 6 are conserved in active analogs, indicating their critical role in HBV inhibition .

Hydrogen-Bonding and Crystal Packing

  • The 5-hydroxy and 3-hydroxyphenyl groups can act as hydrogen-bond donors/acceptors, forming motifs like R₂²(8) or R₃³(12) (). These interactions may stabilize crystal packing or receptor binding, unlike halogenated analogs that rely on weaker van der Waals forces .

Research Implications

  • Therapeutic Potential: The dimethylaminomethyl group may enhance blood-brain barrier penetration, expanding applications beyond hepatic diseases to neurological disorders.
  • SAR Insights : Future studies should explore replacing the sulfanylmethyl group with sulfonyl/sulfonamide groups to balance oxidation stability and target affinity.

Biological Activity

Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate (commonly referred to as compound 1) is a synthetic derivative of indole with potential pharmacological applications. This article explores its biological activity, including anti-tumor properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H27BrN2O3S
  • CAS Number : 131707-23-8

Anti-Tumor Activity

Compound 1 has shown promising anti-tumor activity in various studies. It is believed to exert its effects through multiple mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.

  • Mechanism of Action :
    • Apoptosis Induction : Studies indicate that compound 1 can activate apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through the activation of caspases and modulation of Bcl-2 family proteins .
    • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
  • In Vitro Studies :
    • In vitro experiments on various cancer cell lines (e.g., breast, lung, and colon cancer) demonstrated that compound 1 significantly reduces cell viability in a dose-dependent manner .
  • In Vivo Studies :
    • Animal models treated with compound 1 exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anti-cancer agent .

Case Study 1: Breast Cancer Model

In a study involving a breast cancer xenograft model, mice treated with compound 1 showed a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in the tumors from treated mice .

Case Study 2: Lung Cancer Cell Lines

Another study focused on non-small cell lung cancer (NSCLC) cell lines demonstrated that compound 1 effectively inhibited cell migration and invasion, suggesting its potential role in preventing metastasis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-Tumor Induces apoptosis and inhibits proliferation
Cell Cycle Arrest Arrests cells at G2/M phase
In Vivo Efficacy Reduces tumor size in animal models
Metastasis Inhibition Prevents migration in lung cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.